Pyrimidine, 2,4-bis(4-bromophenyl)-
Description
Pyrimidine, 2,4-bis(4-bromophenyl)-, is a halogenated pyrimidine derivative characterized by two 4-bromophenyl substituents at the 2- and 4-positions of the pyrimidine ring. This compound is synthesized via a condensation reaction between 3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one and picolinimidamide hydrochloride under reflux conditions in ethanol with potassium hydroxide as a catalyst, yielding a 47% product . Its molecular formula is inferred as C₁₆H₁₀Br₂N₂, with a molecular weight of approximately 398.08 g/mol. The bromophenyl groups enhance lipophilicity and UV absorption properties, making it relevant in materials science and medicinal chemistry.
Properties
CAS No. |
100097-62-9 |
|---|---|
Molecular Formula |
C16H10Br2N2 |
Molecular Weight |
390.07 g/mol |
IUPAC Name |
2,4-bis(4-bromophenyl)pyrimidine |
InChI |
InChI=1S/C16H10Br2N2/c17-13-5-1-11(2-6-13)15-9-10-19-16(20-15)12-3-7-14(18)8-4-12/h1-10H |
InChI Key |
JQQUNAXIGFWHCD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione (CAS 58132-31-3)
- Core Structure : Imidazolidinedione (a saturated five-membered ring with two ketone groups).
- Substituents : 4-Bromophenyl groups at the 5,5-positions.
- Molecular Weight : 410.06 g/mol (C₁₅H₁₀Br₂N₂O₂) .
- Key Differences: The imidazolidinedione core lacks aromaticity, reducing π-conjugation compared to pyrimidine. Reported pharmacological activities include antifungal and anti-inflammatory properties due to the imidazole-derived scaffold .
2,4-Bis[[2-(1-piperidinyl)ethyl]thio]pyrimidine (CAS 95264-05-4)
- Core Structure : Pyrimidine.
- Substituents : Piperidinylethylthio groups at 2,4-positions.
- Molecular Weight : 366.59 g/mol (C₁₈H₃₀N₄S₂) .
- Key Differences: Thioether linkages and piperidine moieties enhance flexibility and basicity, contrasting with the rigid bromophenyl groups. Potential applications in coordination chemistry due to sulfur’s lone pairs.
Halogenated Heterocycles with Bromophenyl Groups
2,4-Bis[2-hydroxy-4-(2-hydroxyethoxy)phenyl]-6-(4-bromophenyl)-s-triazine
- Core Structure : s-Triazine (six-membered ring with three nitrogen atoms).
- Substituents : Hydroxyethoxy and bromophenyl groups.
- Key Differences :
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one
- Core Structure : Pyrazolone fused with pyrimidine.
- Substituents: Bromophenylhydrazono and bromopyrimidinyl groups.
- Crystallographic studies reveal non-planar dihedral angles (9.2–22.0°) between pyrazole and pyrimidine rings, influencing solid-state packing .
Chalcogen-Substituted Pyrimidines
2,4-Diselenouracil (CAS 10443-86-4)
- Core Structure : Pyrimidine.
- Substituents : Selenyl groups at 2,4-positions.
- Molecular Weight : 241.89 g/mol (C₄H₄N₂Se₂) .
- Key Differences: Selenium’s larger atomic radius and lower electronegativity increase nucleophilicity and redox activity compared to sulfur or oxygen analogs. Potential applications in anticancer research due to selenium’s role in modulating oxidative stress.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-bis(4-bromophenyl)pyrimidine, and how can reaction efficiency be optimized?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is widely employed to introduce bromophenyl groups into pyrimidine scaffolds. Key parameters include:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a 1:1.2 molar ratio of pyrimidine precursor to arylboronic acid.
- Solvent : Tetrahydrofuran (THF) or dioxane at reflux (80–100°C) for 12–24 hours.
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate intermediates.
Post-reaction, purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product. Yields typically range from 60%–75% but can improve with microwave-assisted synthesis (15–30 minutes at 120°C) .
Q. How should researchers characterize the crystallographic structure of 2,4-bis(4-bromophenyl)pyrimidine?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Dissolve the compound in dichloromethane/hexane (1:3) and allow slow evaporation.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : Employ SHELXL for structure solution and refinement. Validate using R-factor (<0.05) and residual electron density maps.
SHELX programs are robust for handling bromine-heavy structures due to their ability to model anisotropic displacement parameters .
Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm; pyrimidine C-2/C-4 at δ 160–165 ppm).
- FTIR : Look for C-Br stretches at 550–600 cm⁻¹ and C=N vibrations at 1550–1600 cm⁻¹.
- Mass Spectrometry (HRMS) : Match observed [M+H]⁺ peaks to theoretical values (e.g., C₁₆H₁₀Br₂N₂: 403.9184).
Cross-validate with elemental analysis (C, H, N ±0.3%) .
Advanced Research Questions
Q. How do electronic properties of 2,4-bis(4-bromophenyl)pyrimidine influence its reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal:
- HOMO/LUMO Gaps : The electron-withdrawing bromine groups lower LUMO energy (-1.8 eV), enhancing electrophilicity at C-5/C-6 positions.
- Charge Distribution : Partial positive charges on pyrimidine carbons facilitate nucleophilic attacks (e.g., SNAr reactions).
Use these insights to design regioselective functionalization strategies .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Re-evaluate Solvent Effects : Simulate solvent interactions (e.g., PBS or DMSO) using COSMO-RS models to adjust activity predictions.
- Assay Replication : Test antiparasitic/anticancer activity in triplicate (e.g., Leishmania IC₅₀ assays) with controls for cytotoxicity.
- Metabolite Analysis : Use LC-MS to identify degradation products that may alter bioactivity .
Q. How can solubility and stability challenges be addressed during formulation for biological studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Light Sensitivity : Store solutions in amber vials at -20°C; monitor decomposition via UV-Vis (λmax = 270 nm) over 72 hours.
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for arylpyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
